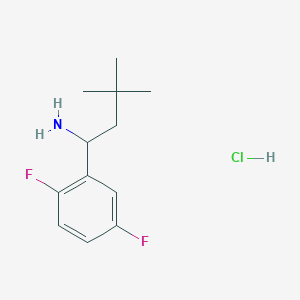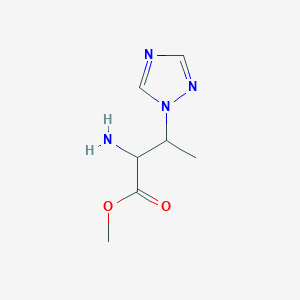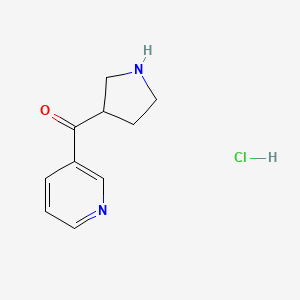![molecular formula C11H13ClF3N B1433108 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride CAS No. 1394042-04-6](/img/structure/B1433108.png)
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
Descripción general
Descripción
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C₁₁H₁₃ClF₃N. It is a white crystalline solid known for its applications in various scientific fields. The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropan-1-amine moiety. This unique structure imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
The synthesis of 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride involves several key steps. The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and triggering specific biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride include:
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group and phenyl ring but lacks the cyclopropan-1-amine moiety.
4-(Trifluoromethyl)aniline: Similar in structure but with an aniline group instead of the cyclopropan-1-amine.
The uniqueness of this compound lies in its cyclopropan-1-amine structure, which imparts distinct chemical properties and potential biological activities.
Propiedades
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-7(2-4-9)5-8-6-10(8)15;/h1-4,8,10H,5-6,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAUIAKJOOVQBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)CC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


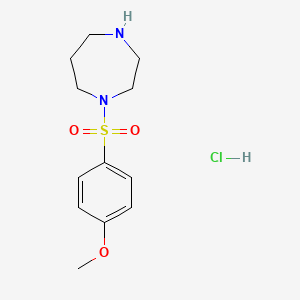
![2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1433028.png)
![4-[(4-Methoxyphenyl)methyl]azetidin-2-one](/img/structure/B1433029.png)
![2-[(4-Methoxyphenyl)methyl]azetidine](/img/structure/B1433030.png)
![[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol](/img/structure/B1433032.png)
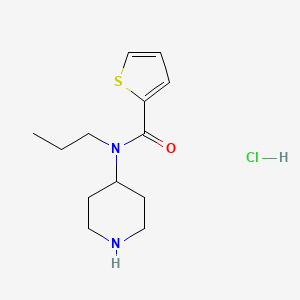
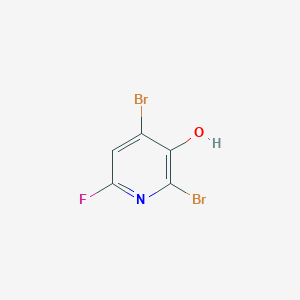
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol](/img/structure/B1433037.png)
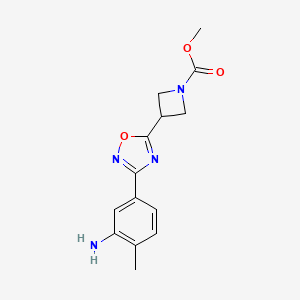
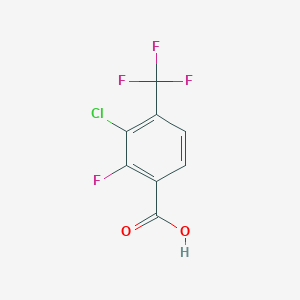
![methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1433044.png)
